molecular formula C14H9F4NO B5014234 N-benzyl-2,3,4,5-tetrafluorobenzamide

N-benzyl-2,3,4,5-tetrafluorobenzamide

Cat. No.: B5014234
M. Wt: 283.22 g/mol
InChI Key: FQCOQJWVJOGHAJ-UHFFFAOYSA-N
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Description

N-Benzyl-2,3,4,5-tetrafluorobenzamide is a fluorinated aromatic amide characterized by a benzyl group attached to the nitrogen of a 2,3,4,5-tetrafluorobenzamide moiety. The tetrafluorinated aromatic ring enhances electron-withdrawing properties, influencing both reactivity and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

N-benzyl-2,3,4,5-tetrafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-10-6-9(11(16)13(18)12(10)17)14(20)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCOQJWVJOGHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,3,4,5-tetrafluorobenzamide typically involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with benzylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

  • Starting Materials:

    • 2,3,4,5-tetrafluorobenzoyl chloride
    • Benzylamine
  • Reaction Conditions:

    • Solvent: Anhydrous dichloromethane or tetrahydrofuran
    • Temperature: Room temperature to 0°C
    • Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction
  • Procedure:

    • The 2,3,4,5-tetrafluorobenzoyl chloride is dissolved in the solvent.
    • Benzylamine is added dropwise to the solution while maintaining the temperature.
    • The reaction mixture is stirred for several hours until completion.
    • The product is then purified using column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters precisely. The purification steps are optimized for scalability, often employing continuous flow techniques and advanced separation methods.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2,3,4,5-tetrafluorobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzamides with different nucleophiles.

    Reduction: N-benzyl-2,3,4,5-tetrafluoroaniline.

    Oxidation: 2,3,4,5-tetrafluorobenzoic acid.

Scientific Research Applications

N-benzyl-2,3,4,5-tetrafluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

    Medicine: Explored for its potential therapeutic properties. Fluorinated benzamides have shown promise in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-2,3,4,5-tetrafluorobenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity or modulating their function. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Structural and Crystallographic Features

N-Benzyl-2,3,4,5-tetrafluorobenzamide vs. Barbituric Acid Derivatives (e.g., 15d)

  • Dihedral Angles: In N-(1,5-diethylhexahydro-2,4,6-trioxo-5-pyrimidinyl)-2,3,4,5-tetrafluorobenzamide (15d), the amide group forms a dihedral angle of 27.3° with the tetrafluorobenzene ring, promoting intramolecular N–H···F hydrogen bonds (H···F distance: 2.24 Å). Similar non-planarity is expected in the benzyl analog, affecting crystal packing .
  • Hydrogen Bonding: Compounds like 15d exhibit bifurcated hydrogen bonds (N–H···F and N–H···O), leading to extended stacking networks.

Comparison with N-(4-Carbamoylphenyl)carbamothioyl-2,3,4,5-tetrafluorobenzamide

  • The carbamothioyl group introduces additional hydrogen-bonding sites (N–H and S–H), resulting in distinct crystal structures with biological relevance (e.g., antiviral intermediates) .

Reactivity Trends

  • Fluorine substituents reduce nucleophilicity of the amide nitrogen, impacting reactions like alkylation or cyclization. For example, FeCl₂-catalyzed N-alkylation of sulfonamides with benzyl alcohol proceeds efficiently but may require tailored conditions for fluorinated amides .

Physical Properties

Compound Melting Point (°C) Key Structural Features Reference
This compound Not reported Benzyl group, tetrafluorobenzamide -
15d (Barbituric acid derivative) 234 Bifurcated H-bonds, non-planar amide
N-(4-Bromo-3-methylphenyl)-analog Not reported Bromo/methyl substituents
Carbamothioyl derivative Not reported Carbamothioyl group, H-bonding sites

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